1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol is an organohalogen compound characterized by the presence of both chlorine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol typically involves the halogenation of butanol derivatives. The process includes the introduction of chlorine and fluorine atoms under controlled conditions. Common reagents used in the synthesis include chlorine gas, fluorine gas, and appropriate catalysts to facilitate the halogenation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where butanol derivatives are treated with chlorine and fluorine gases in the presence of catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less halogenated alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organohalogen compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the nature of the target.
Vergleich Mit ähnlichen Verbindungen
- 1,1,1,3,3-Pentachloropropane
- 1,1,2,3,3-Pentachloropropane
- 1,1,1,3,3-Pentachlorobutane
Comparison: 1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties compared to similar compounds. The combination of these halogens can enhance the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
104695-85-4 |
---|---|
Molekularformel |
C4H2Cl5F3O |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
1,1,1,3,3-pentachloro-4,4,4-trifluorobutan-2-ol |
InChI |
InChI=1S/C4H2Cl5F3O/c5-2(6,4(10,11)12)1(13)3(7,8)9/h1,13H |
InChI-Schlüssel |
RZCVKUJCDDRGRS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(F)F)(Cl)Cl)(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.